Sucrose monolaurate

Vue d'ensemble

Description

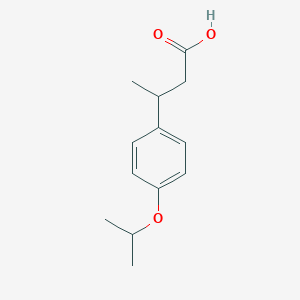

Le monolaurate de saccharose est un tensioactif non ionique dérivé du saccharose et de l'acide laurique. Il est connu pour son excellente biocompatibilité, sa biodégradabilité et ses larges valeurs d'équilibre hydrophile-lipophile. Ce composé est largement utilisé dans diverses industries, notamment l'alimentaire, les cosmétiques et les produits pharmaceutiques, en raison de ses propriétés tensioactives et de sa capacité à améliorer la solubilité des composés hydrophobes .

Analyse Biochimique

Biochemical Properties

Sucrose monolaurate plays a significant role in biochemical reactions, particularly due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with lipase enzymes during its synthesis . The nature of these interactions often involves the reduction of surface tension and stabilization of emulsions, which can enhance the solubility and bioavailability of hydrophobic compounds .

Cellular Effects

This compound exhibits notable effects on various types of cells and cellular processes. It has been observed to influence cell function by affecting cell membrane integrity. For example, it can cause pronounced damage to the cell membrane of Gram-positive bacteria, leading to cellular lysis and leakage of intracellular components . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through interactions with cell membranes. It can integrate into lipid bilayers, causing membrane leakiness and disruption . This integration can lead to increased membrane fluidity and permeability, which in turn affects the function of membrane-bound proteins and enzymes . Additionally, this compound can disturb the regulation of peptidoglycan hydrolase activities, leading to degradation of the peptidoglycan layer in bacterial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as concentration and environmental conditions. At concentrations below the critical micelle concentration, this compound hydrolyzes to give lauric acid at first-order rates . Over time, this hydrolysis can affect its long-term efficacy and impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher concentrations can induce membrane leakiness and disrupt cellular integrity .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can be synthesized through the transesterification of methyl laurate with sucrose . This process involves the use of lipase enzymes, which facilitate the esterification reaction . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its amphiphilic nature allows it to integrate into lipid bilayers and be transported across cell membranes . This integration can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cellular membranes and proteins. It can disturb the subcellular localization of some proteins by altering the zeta potential of cells . This disturbance can impact the activity and function of these proteins, leading to changes in cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le monolaurate de saccharose peut être synthétisé par deux voies principales : l'estérification et la transestérification. Dans le processus d'estérification, le saccharose réagit avec de l'acide laurique libre sous un catalyseur acide homogène pour produire du monolaurate de saccharose et de l'eau. Cette réaction se produit généralement sous pression réduite et en conditions anhydres .

Dans le processus de transestérification, le laurate de méthyle (produit à partir de l'acide laurique et du méthanol) réagit avec le saccharose en présence d'un catalyseur basique homogène. Cette méthode nécessite également une pression réduite et des conditions anhydres pour obtenir une sélectivité et un rendement élevés .

Méthodes de production industrielle : La production industrielle de monolaurate de saccharose implique souvent un processus en deux étapes. Dans la première étape, l'acide laurique est converti en laurate de méthyle par estérification en utilisant du méthanol et un catalyseur tel qu'Amberlyst 15. Les conditions optimales pour cette réaction comprennent une température de 110°C, un temps de séjour de 5 minutes et une concentration d'alimentation de 94 g/L . Dans la deuxième étape, le laurate de méthyle subit une transestérification avec le saccharose pour produire du monolaurate de saccharose .

Analyse Des Réactions Chimiques

Types de réactions : Le monolaurate de saccharose subit principalement des réactions d'estérification et de transestérification. Il peut également participer à des réactions d'hydrolyse et de saponification dans des conditions spécifiques .

Réactifs et conditions courants :

Estérification : Acide laurique, méthanol, catalyseur Amberlyst 15, température de 110°C, pression réduite.

Transestérification : Laurate de méthyle, saccharose, catalyseur basique homogène, conditions anhydres.

Principaux produits :

Estérification : Laurate de méthyle et eau.

Transestérification : Monolaurate de saccharose.

4. Applications de la recherche scientifique

Le monolaurate de saccharose a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme antibactérien du monolaurate de saccharose implique la perturbation de l'intégrité des membranes cellulaires bactériennes. Il interagit avec la membrane cytoplasmique, perturbant le système de régulation des activités des hydrolases peptidoglycaniques, conduisant à la dégradation de la couche peptidoglycanique et à la formation de trous. Cela entraîne la fuite de matières cytoplasmiques et l'inactivation éventuelle des bactéries . De plus, le monolaurate de saccharose peut améliorer la perméabilité des membranes cellulaires, facilitant l'absorption des médicaments hydrophobes .

Applications De Recherche Scientifique

Sucrose monolaurate has a wide range of applications in scientific research:

Mécanisme D'action

The antibacterial mechanism of sucrose monolaurate involves disrupting the integrity of bacterial cell membranes. It interacts with the cytoplasmic membrane, disturbing the regulation system of peptidoglycan hydrolase activities, leading to the degradation of the peptidoglycan layer and the formation of holes. This results in the leakage of cytoplasmic materials and the eventual inactivation of the bacteria . Additionally, this compound can enhance the permeability of cell membranes, facilitating the absorption of hydrophobic drugs .

Comparaison Avec Des Composés Similaires

Le monolaurate de saccharose est souvent comparé à d'autres esters de saccharose tels que le monopalmitate de saccharose et le monostéarate de saccharose. Bien que tous ces composés partagent des propriétés tensioactives similaires, le monolaurate de saccharose est unique en raison de sa longueur de chaîne d'acide gras spécifique (acide laurique) qui lui confère des propriétés antibactériennes et solubilisantes distinctes .

Composés similaires :

- Monopalmitate de saccharose

- Monostéarate de saccharose

- Monolaurine (monolaurate de glycérol)

Le monolaurate de saccharose se distingue par sa sélectivité et son rendement élevés en production, ainsi que par sa large gamme d'applications dans divers domaines.

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-13-16-18(28)20(30)21(31)23(34-16)36-24(14-26)22(32)19(29)15(12-25)35-24/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUHOFWIXKIURA-VQXBOQCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156500 | |

| Record name | Sucrose, 6-laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13039-40-2 | |

| Record name | Sucrose, 6-laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013039402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sucrose, 6-laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUCROSE, 6-LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AN420DS8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sucrose monolaurate (SL) primarily acts by disrupting the cell membrane of bacteria, leading to a loss of essential metabolites and ultimately cell death. [, , ] This effect is particularly pronounced in Gram-positive bacteria. [, ] Research suggests that SL adsorbs to the cell envelope, potentially interfering with peptidoglycan hydrolase activity, leading to cell wall degradation and cytoplasmic leakage. []

A: While SL doesn't directly inhibit enzymes in cell-free extracts, studies indicate its interaction with the cell membrane may indirectly affect the activity of phosphofructokinase, glyceraldehyde 3-phosphate dehydrogenase, and/or phosphoglycerate kinase, impacting glycolysis and acid production. [, ]

A: Yes, SL exhibits increased antimicrobial activity at lower pH values, particularly against bacteria like Bacillus licheniformis, Bacillus subtilis, and Staphylococcus aureus. [] This pH dependence is linked to enhanced leakage of magnesium ions (Mg2+) and ninhydrin-positive substances from bacterial cells at lower pH. []

A: this compound has a molecular formula of C24H44O11 and a molecular weight of 504.6 g/mol. []

A: Yes, Fast Atom Bombardment Mass Spectrometry (FAB-MS) analysis of SL, particularly in the presence of sodium ions (Na+), reveals characteristic ions that allow for structural determination, especially for the fatty acid portion of the molecule. []

A: Molecular dynamics (MD) simulations have been used to investigate the interactions of SL with model lipid bilayers. [] These studies suggest that SL can integrate into membranes, potentially influencing membrane fluidity and permeability in a concentration-dependent manner. []

A: Research indicates that sugar monoesters with fatty acid chains ranging from C8 to C12 demonstrate a broader spectrum of antimicrobial activity. [] This suggests that the length of the hydrophobic fatty acid chain plays a role in the compound's interaction with bacterial cell membranes.

A: Yes, the sugar component of sugar fatty acid esters can significantly influence their antimicrobial activity. [, ] For instance, methyl α-d-glycoside monoesters generally exhibit higher efficacy compared to raffinose monoesters. [] This highlights the importance of the hydrophilic sugar group in determining the overall activity of these compounds.

A: While SL itself is generally recognized as safe, specific formulation strategies might be needed depending on the intended application. For instance, SL has been successfully incorporated into nanosuspensions to enhance the solubility and bioavailability of poorly water-soluble drugs like oleanolic acid. []

A: Yes, SL shows promise in pharmaceutical formulations. It acts as a stabilizer in oleanolic acid nanosuspensions, enhancing drug solubility, dissolution rate, and bioavailability. [] This suggests potential for SL in improving delivery of hydrophobic drugs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)

![3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea](/img/structure/B1366276.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine](/img/structure/B1366286.png)

![3-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B1366296.png)